Acriflavine

Description

See also: Proflavine (related).

Properties

IUPAC Name |

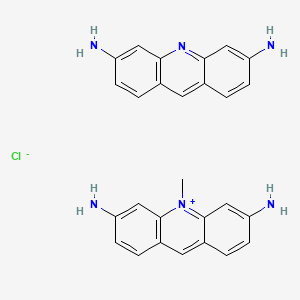

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJLNXHANOHNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988185 | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |

| Record name | Acriflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |

| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acriflavine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acriflavine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acriflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acriflavine: A Technical Chronicle of its Discovery, Mechanisms, and Scientific Evolution

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide to the history, discovery, and multifaceted mechanisms of action of acriflavine. It details the original synthesis, key experimental protocols that defined its therapeutic potential, and the evolution of our understanding of its molecular interactions, from a simple antiseptic to a modulator of complex cellular signaling pathways.

A Historical Overview: From Antiseptic Dye to Modern Therapeutic Candidate

This compound, an acridine dye, was first synthesized in 1912 by the pioneering German medical scientist Paul Ehrlich and his colleague L. Benda.[1][2][3] Initially developed as an antibacterial agent, it saw extensive use during World War I as a topical antiseptic for treating wounds and combating the parasites responsible for sleeping sickness.[3][4] Commercial preparations of this compound are typically a mixture of two key components: 3,6-diaminoacridine (proflavine) and its methylated derivative, 3,6-diamino-10-methylacridinium chloride (trypaflavine).[1] The advent of penicillin and other antibiotics in the mid-20th century led to a decline in the use of this compound.[1] However, contemporary research has revitalized interest in this historic compound, revealing its potential in diverse therapeutic areas, including oncology and virology, owing to its unique mechanisms of action that extend far beyond its initial antiseptic properties.[1]

The Genesis of this compound: A Synthesis Protocol

The synthesis of this compound is a two-stage process, beginning with the creation of the proflavine backbone, followed by a methylation step to yield trypaflavine. The final this compound product is a mixture of these two compounds.

Experimental Protocol: Synthesis of Proflavine (3,6-diaminoacridine)

The synthesis of proflavine is achieved through the reaction of m-phenylenediamine with formic acid in the presence of a mineral acid, such as hydrochloric or sulfuric acid, which acts as a condensing agent. Glycerol or ethylene glycol is often used as a high-boiling solvent.

Materials:

-

m-Phenylenediamine

-

Anhydrous formic acid

-

Concentrated hydrochloric acid (or sulfuric acid)

-

Ethylene glycol (or glycerol)

-

Ethanol

-

Sodium hydroxide solution (e.g., 20%)

-

Water

Procedure:

-

To a reaction vessel containing ethylene glycol, add m-phenylenediamine and anhydrous formic acid.

-

With stirring, slowly add concentrated hydrochloric acid.

-

Heat the reaction mixture to an internal temperature of 155°C and maintain this temperature with vigorous stirring for approximately 75 minutes.

-

Cool the reaction mixture to 80°C and dilute with ethanol.

-

Further cool the mixture to 10°C to allow for the precipitation of proflavine hydrochloride.

-

Filter the precipitate and wash it with several portions of ethanol.

-

Dissolve the crude proflavine hydrochloride in water.

-

Make the solution alkaline by adding a 20% sodium hydroxide solution until a color change is observed with a phenolphthalein indicator. This precipitates the proflavine base.

-

Filter the proflavine base and wash it with water until neutral.

-

The crude proflavine can be further purified by recrystallization from ethylene glycol.

Experimental Protocol: Synthesis of Trypaflavine (3,6-diamino-10-methylacridinium chloride)

Trypaflavine is synthesized by the methylation of proflavine. This is typically achieved using a methylating agent such as dimethyl sulfate.

Materials:

-

Proflavine (3,6-diaminoacridine)

-

Dimethyl sulfate

-

Nitrobenzene (as a solvent)

Procedure:

-

Dissolve proflavine in nitrobenzene in a reaction vessel.

-

With stirring, add dimethyl sulfate to the solution.

-

Heat the mixture to approximately 50-60°C and maintain this temperature with stirring for about one hour.

-

After the reaction is complete, the mixture is cooled, and the precipitated trypaflavine is collected by filtration.

-

The product is washed with a suitable solvent, such as ethyl acetate, to remove residual nitrobenzene and other impurities.

The final this compound product is prepared by mixing proflavine and trypaflavine, often in a 1:2 ratio.

Caption: Synthesis pathway of this compound.

Evolving Mechanisms of Action: From Surface Antiseptic to Intracellular Modulator

The scientific understanding of this compound's biological activity has evolved significantly since its discovery. Initially valued for its broad-spectrum antiseptic properties, it is now known to exert its effects through multiple intracellular mechanisms.

The Dawn of Understanding: Antiseptic and Antibacterial Activity

The early use of this compound as a topical antiseptic was based on its observed ability to inhibit the growth of a wide range of bacteria. The work of researchers like Carl Browning during and after World War I was instrumental in characterizing its antiseptic properties.

Early methods for assessing antiseptic efficacy, such as those that would have been employed by Browning and his contemporaries, often involved serial dilution tests to determine the concentration of the agent required to inhibit bacterial growth in a liquid culture.

Materials:

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth medium

-

This compound stock solution

-

Sterile test tubes

-

Incubator

Procedure:

-

A series of sterile test tubes containing nutrient broth are prepared.

-

A serial dilution of the this compound stock solution is performed across the test tubes to achieve a range of concentrations.

-

Each tube is inoculated with a standardized suspension of the test bacterium.

-

A control tube containing nutrient broth and the bacterial inoculum but no this compound is also prepared.

-

The tubes are incubated at a temperature suitable for bacterial growth (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Recent studies have provided more precise quantitative data on this compound's antibacterial and anti-biofilm activity against clinically relevant pathogens.

| Parameter | Organism | Concentration | Reference |

| Minimum Inhibitory Concentration (MIC) | MRSA | 32 µg/ml | [5] |

| Minimum Inhibitory Concentration (MIC) | P. aeruginosa | 32 µg/ml | [5] |

| Minimum Biofilm Eradication Concentration (MBEC) | MRSA | 320 µg/ml | [5] |

| Minimum Biofilm Eradication Concentration (MBEC) | P. aeruginosa | 320 µg/ml | [5] |

A Deeper Insight: DNA Intercalation

A pivotal discovery in understanding this compound's mechanism of action was the finding that its planar acridine ring structure allows it to intercalate between the base pairs of DNA.[6] This was a concept pioneered by Leonard Lerman in the early 1960s through his work with acridines.[7][8] This intercalation physically distorts the DNA double helix, interfering with critical cellular processes such as DNA replication and transcription.[5]

One of the classic methods used to demonstrate the intercalation of a small molecule into DNA is to measure the change in the viscosity of a DNA solution. Intercalation causes the DNA helix to unwind and lengthen, leading to an increase in its viscosity.

Materials:

-

Purified, high molecular weight DNA (e.g., from calf thymus)

-

Buffer solution (e.g., a saline-citrate buffer)

-

This compound solution of known concentration

-

Viscometer (e.g., an Ostwald viscometer)

-

Constant temperature water bath

Procedure:

-

A solution of DNA in the buffer is prepared.

-

The flow time of the DNA solution through the viscometer is measured at a constant temperature.

-

Aliquots of the this compound solution are added to the DNA solution to achieve a range of this compound-to-DNA ratios.

-

After each addition and an equilibration period, the flow time is remeasured.

-

The relative viscosity of the solution is calculated for each this compound concentration.

-

An increase in the relative viscosity of the DNA solution upon the addition of this compound is indicative of intercalation.

Caption: Experimental workflow for viscometric analysis of DNA intercalation.

The Modern Perspective: Inhibition of Key Cellular Enzymes and Pathways

More recent research has unveiled that this compound's biological effects are not limited to DNA intercalation. It also functions as an inhibitor of crucial cellular enzymes, including topoisomerases and Hypoxia-Inducible Factor 1 (HIF-1).

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[9][10] this compound has been shown to inhibit both topoisomerase I and topoisomerase II.[6] It acts as a "topoisomerase poison" by stabilizing the transient covalent complex between the topoisomerase and the cleaved DNA strand, which prevents the re-ligation of the DNA and leads to the accumulation of DNA strand breaks.[11]

The inhibitory activity of this compound against topoisomerases can be assessed using a DNA relaxation assay. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA

-

Purified human topoisomerase I or IIα

-

Reaction buffer appropriate for the specific topoisomerase

-

This compound solution at various concentrations

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator and imaging system

Procedure:

-

In separate reaction tubes, combine the supercoiled plasmid DNA, reaction buffer, and the topoisomerase enzyme.

-

Add this compound at a range of final concentrations to different tubes. Include a positive control with a known topoisomerase inhibitor and a negative control with no inhibitor.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer (containing a chelating agent and a loading dye).

-

Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA-binding fluorescent dye and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA band and a decrease in the amount of relaxed DNA compared to the no-inhibitor control.

A significant breakthrough in this compound research was the discovery by Gregg L. Semenza and colleagues that it is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1] HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is a key driver of tumor growth and angiogenesis.[5] this compound inhibits HIF-1 by binding directly to the HIF-1α subunit and preventing its dimerization with the HIF-1β subunit, which is a prerequisite for its transcriptional activity.[5]

The identification of this compound as a HIF-1 inhibitor was facilitated by a cell-based screening assay designed to detect the dimerization of HIF-1α and HIF-1β. A common approach is a split-luciferase complementation assay.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Expression vectors encoding HIF-1α fused to one half of a split luciferase reporter and HIF-1β fused to the other half.

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound solution

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Co-transfect the mammalian cells with the two expression vectors.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound. Include appropriate vehicle controls.

-

Induce hypoxia to stabilize HIF-1α or use a hypoxia-mimetic agent.

-

After the treatment period, lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer. A decrease in the luminescence signal in the presence of this compound indicates inhibition of HIF-1α/HIF-1β dimerization.

Caption: The HIF-1 signaling pathway and the inhibitory action of this compound.

Conclusion

The journey of this compound from a simple antiseptic dye to a molecule of interest in modern cancer and antiviral research is a testament to the enduring value of chemical discovery and the continuous evolution of our understanding of pharmacology. Its multifaceted mechanisms of action, including DNA intercalation and the inhibition of key cellular pathways like topoisomerase function and HIF-1 signaling, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the history, synthesis, and scientific investigation of this compound, offering a valuable resource for researchers and professionals in the field of drug development. The detailed experimental protocols and summary of quantitative data serve as a foundation for future research into this remarkable and enduring molecule.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Ethidium Bromide [sigmaaldrich.com]

- 5. pnas.org [pnas.org]

- 6. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 8. Structural considerations in the interaction of DNA and acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Acriflavine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acriflavine hydrochloride is a versatile fluorescent dye and antiseptic agent with a rich history of scientific exploration. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted mechanisms of action. Notably, it delves into its well-established roles as a DNA intercalator and an inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound hydrochloride is not a single molecular entity but a mixture of two active components: 3,6-diamino-10-methylacridinium chloride (the methylated derivative often referred to as this compound) and 3,6-diaminoacridine (proflavine). This mixture is crucial for its biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions.

Component Structures:

-

3,6-diamino-10-methylacridinium chloride (this compound)

-

Chemical Formula: C₁₄H₁₄ClN₃

-

Molecular Weight: 259.74 g/mol

-

-

3,6-diaminoacridine (Proflavine)

-

Chemical Formula: C₁₃H₁₁N₃

-

Molecular Weight: 209.25 g/mol

-

The overall chemical identity and properties of this compound hydrochloride can vary depending on the ratio of these two components in a given preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the tables below.

Table 1: General and Physical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Appearance | Brownish-orange to yellow or red-brown crystalline powder | |

| CAS Number | 8063-24-9 | |

| Melting Point | 260 °C (decomposes) | |

| Solubility | Freely soluble in water; Soluble in methanol and DMSO |

Table 2: Spectral Properties of this compound Hydrochloride

| Spectral Property | Wavelength (nm) | Conditions | Reference(s) |

| UV-Vis Absorption (λmax) | ~260 and ~452 | Varies with solvent | |

| Fluorescence Emission (λem) | ~510 - 540 | Dependent on solvent and excitation wavelength |

Mechanism of Action and Biological Pathways

This compound hydrochloride exerts its biological effects through two primary mechanisms: DNA intercalation and inhibition of the HIF-1 signaling pathway.

DNA Intercalation

As a planar aromatic molecule, this compound can insert itself between the base pairs of DNA. This intercalation distorts the double helix structure, thereby interfering with DNA replication and transcription. This mechanism is the basis for its antiseptic and antimicrobial properties, as it is lethal to many microorganisms.

HIF-1 Signaling Pathway Inhibition

This compound hydrochloride is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in the cellular response to low oxygen levels (hypoxia). It functions by preventing the dimerization of the HIF-1α and HIF-1β subunits, which is a prerequisite for its transcriptional activity. The HIF-1 pathway is implicated in tumor progression and angiogenesis, making this compound a compound of interest in cancer research.

The PI3K/AKT/mTOR signaling pathway is a known upstream regulator of HIF-1α expression. This compound's inhibitory action on this pathway further contributes to its anti-cancer effects.

Caption: HIF-1 signaling pathway and points of inhibition by this compound Hydrochloride.

Experimental Protocols

The following are representative protocols for assessing the key biological activities of this compound hydrochloride.

DNA Intercalation Assay (Gel Mobility Shift Assay)

This protocol provides a method to qualitatively assess the intercalation of this compound hydrochloride into DNA by observing changes in its electrophoretic mobility.

Materials:

-

Plasmid DNA (e.g., pBR322)

-

This compound hydrochloride solution (in sterile water or appropriate buffer)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

6X DNA loading dye

-

DNA visualization agent (e.g., Ethidium Bromide or SYBR Safe)

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a 1% agarose gel in 1X TAE buffer.

-

Set up reaction mixtures: In separate microcentrifuge tubes, mix a constant amount of plasmid DNA (e.g., 200 ng) with increasing concentrations of this compound hydrochloride (e.g., 0, 1, 5, 10, 20 µM). The final volume of each reaction should be constant (e.g., 20 µL).

-

Incubate the reactions at room temperature for 30 minutes in the dark.

-

Add 6X DNA loading dye to each reaction mixture.

-

Load the samples into the wells of the agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

-

Stain the gel with the DNA visualization agent according to the manufacturer's instructions.

-

Visualize the DNA bands under UV illumination and document the results. Intercalation will cause a change in the supercoiling of the plasmid DNA, leading to a shift in its migration pattern on the gel.

Caption: Experimental workflow for the DNA intercalation gel mobility shift assay.

HIF-1α Inhibition Assay (Western Blot)

This protocol details the assessment of this compound hydrochloride's ability to inhibit the expression of HIF-1α in cultured cells under hypoxic conditions.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

This compound hydrochloride

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-HIF-1α, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound hydrochloride for a specified time (e.g., 24 hours).

-

Induce Hypoxia: Transfer the plates to a hypoxia chamber (1% O₂) or treat with a chemical inducer for the last 4-6 hours of the drug treatment period.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Signal Detection: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Normalize the HIF-1α band intensity to the β-actin loading control to determine the relative protein expression.

Caption: Experimental workflow for HIF-1α inhibition analysis by Western Blot.

Conclusion

This compound hydrochloride remains a compound of significant interest due to its well-defined chemical properties and dual mechanisms of action. Its ability to intercalate into DNA underpins its long-standing use as an antiseptic, while its more recently characterized role as an inhibitor of the critical HIF-1 signaling pathway has opened new avenues for its investigation in oncology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this versatile molecule.

Acriflavine and Proflavine Mixtures: A Technical Guide to Composition, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of acriflavine, a topical antiseptic notable for its composition as a mixture of proflavine and its methylated derivative. We will delve into the quantitative composition of these mixtures, detail the experimental protocols for their analysis, and explore the distinct and overlapping mechanisms of action of its components, focusing on key cellular signaling pathways.

Defining the Components: this compound and Proflavine

This compound is not a single chemical entity but a mixture of two primary active components derived from acridine. The core distinction lies in the methylation of one of the nitrogen atoms on the acridine ring.

-

Proflavine (3,6-diaminoacridine): The parent compound, an acridine dye that functions primarily as a DNA intercalator.

-

Acriflavinium Chloride (3,6-diamino-10-methylacridinium chloride): The N-methylated derivative of proflavine. Commercial this compound is often the hydrochloride salt of this mixture.[1][2]

The relationship between these components is illustrated below.

Figure 1: Composition of Commercial this compound.

Quantitative Composition of this compound Mixtures

The precise ratio of proflavine to its methylated derivative in commercial this compound can vary. Analysis of different batches and adherence to pharmacopoeial standards are crucial for reproducible research and clinical application. Below are tables summarizing the composition from a detailed analysis of a commercial batch and a pharmacopoeial standard.

Table 1: Example Composition of a Commercial this compound Batch

| Component | Percentage by HPLC-MS and 1H-NMR Analysis |

| Proflavine (PF) | 56% |

| Acriflavinium (ACF) | 17% |

| Side Methylated Proflavine (PF) | 22-23% |

| Side Methylated Acriflavinium | 4% |

Table 2: Acriflavinium Chloride Composition per European Pharmacopoeia

| Component | Peak Area Percentage |

| First Principal Peak | 30.0% to 40.0% |

| Second Principal Peak | 50.0% to 60.0% |

| Any Other Peak | Maximum 6.0% |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound are a composite of the activities of its components. While both can intercalate into DNA, this compound (the methylated form) has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).

Proflavine: DNA Intercalation

Proflavine exerts its bacteriostatic and cytotoxic effects primarily by inserting itself between the base pairs of DNA. This intercalation physically distorts the DNA double helix, which can inhibit DNA replication and transcription, leading to errors in the copied strands and ultimately preventing cell division.[1]

Figure 2: Mechanism of Proflavine DNA Intercalation.

This compound: Inhibition of HIF-1 Dimerization

This compound has been identified as a direct inhibitor of the HIF-1 signaling pathway.[1] Under hypoxic (low oxygen) conditions, a common feature of solid tumors, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-1β subunit. This HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) on DNA, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound physically binds to the PAS-B subdomain of HIF-1α, preventing its dimerization with HIF-1β, thereby blocking the entire downstream signaling cascade.

Figure 3: this compound Inhibition of HIF-1 Dimerization.

The PI3K/Akt Pathway and HIF-1α Regulation

Under non-hypoxic (normoxic) conditions, HIF-1α can still be upregulated in cancer cells through oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway. Activation of this pathway can lead to increased HIF-1α protein synthesis. This compound has been shown to inhibit the phosphorylation of AKT, a key kinase in this pathway. This suggests a secondary mechanism by which this compound may reduce HIF-1α levels, even in the absence of hypoxia.

Figure 4: PI3K/Akt Pathway in HIF-1α Regulation.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound-proflavine mixtures and for assessing their biological activity.

Protocol for HPLC-UV/MS Analysis of this compound/Proflavine Mixtures

This protocol is designed for the separation and quantification of the components in a commercial this compound sample.

Figure 5: Workflow for HPLC Analysis of this compound.

Methodology:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system: Dionex UltiMate 3000 or equivalent.

-

Mass Spectrometer (MS): Thermo Finnigan LCQ fleet or equivalent.

-

Column: Waters X-Bridge C18 (4.6 x 30 mm, 3.5 µm).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (v/v).

-

Solvent B: Acetonitrile with 0.1% formic acid (v/v).

-

-

Gradient Elution:

-

Initial to 9.5 min: 5% to 10% Solvent B.

-

9.5 to 13.5 min: 10% to 20% Solvent B.

-

13.5 to 14.5 min: 20% to 95% Solvent B.

-

Flow rate: 0.6 mL/min.

-

-

Detection:

-

UV-Vis Detector: Set to 254 nm.

-

Mass Spectrometer: ESI source, configured for positive ion mode to detect the molecular weights of proflavine and acriflavinium.

-

-

Quantification:

-

Identify peaks based on retention time and mass-to-charge ratio (m/z) compared to pure standards.

-

Integrate the area under each peak in the UV chromatogram.

-

Calculate the relative percentage of each component.

-

Protocol for Cell-Based HIF-1 Dimerization Assay

This assay identifies inhibitors of the HIF-1α/HIF-1β interaction.[3]

Principle: This assay utilizes a split-Renilla luciferase (Rluc) complementation system. The N-terminal and C-terminal halves of Rluc are fused to the bHLH-PAS domains of HIF-1α and HIF-1β, respectively. Dimerization of the HIF-1 subunits brings the two halves of Rluc into close proximity, reconstituting its enzymatic activity, which can be measured by luminescence.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in appropriate media.

-

Co-transfect cells with two plasmids: one encoding HIF-1α-N-Rluc and the other encoding HIF-1β-C-Rluc.

-

-

Compound Treatment and Hypoxia Induction:

-

Plate the transfected cells in a multi-well plate.

-

Treat cells with varying concentrations of this compound or a vehicle control.

-

Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for 4-6 hours. Maintain a parallel set of plates under normoxic conditions (20% O2).

-

-

Luminescence Measurement:

-

Lyse the cells using a suitable luciferase assay lysis buffer.

-

Add the luciferase substrate (e.g., coelenterazine).

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to cell viability (e.g., using a parallel MTT assay).

-

Calculate the percent inhibition of HIF-1 dimerization for each concentration of this compound compared to the vehicle control under hypoxic conditions.

-

Determine the IC50 value.

-

-

Confirmation (Co-Immunoprecipitation):

-

Treat cells as described above.

-

Lyse cells and perform immunoprecipitation (IP) using an anti-HIF-1α antibody.

-

Run the immunoprecipitated proteins on an SDS-PAGE gel and perform a Western blot using an anti-HIF-1β antibody.

-

A decrease in the HIF-1β band in this compound-treated samples confirms the inhibition of dimerization.

-

Protocol for DNA Intercalation Assay using Fluorescence Spectroscopy

This protocol assesses the ability of proflavine to intercalate into DNA by measuring the quenching of its intrinsic fluorescence.

Principle: Proflavine is a fluorescent molecule. Upon intercalation into the DNA double helix, its fluorescence is typically quenched. This change in fluorescence intensity can be monitored to determine the binding affinity.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of proflavine in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration accurately by UV absorbance at 260 nm.

-

-

Fluorescence Titration:

-

In a quartz cuvette, place a fixed concentration of proflavine (e.g., 5 µM).

-

Record the initial fluorescence emission spectrum (e.g., excitation at 440 nm, emission scan from 460-600 nm) using a spectrofluorometer.

-

Sequentially add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity values for the dilution effect caused by the addition of the DNA solution.

-

Plot the change in fluorescence intensity (F0/F) against the concentration of DNA, where F0 is the initial fluorescence and F is the fluorescence at a given DNA concentration.

-

Analyze the data using the Stern-Volmer equation or other appropriate binding models to calculate the binding constant (Ka) and the number of binding sites (n). A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (static or dynamic).[4]

-

References

An In-depth Technical Guide to the Synthesis and Biological Activity of Acriflavine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Acriflavine, a fluorescent disinfectant and antiseptic, has garnered significant attention in the scientific community for its broad spectrum of biological activities. Initially synthesized in 1912 by Paul Ehrlich, it was widely used as a topical antibacterial agent, especially during World War I.[1] Today, its potential extends far beyond its antiseptic properties, with research revealing potent anticancer, antiviral, and antimalarial activities.[1][2][3] this compound is chemically a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and its unmethylated precursor, 3,6-diaminoacridine (proflavine).[1][2]

This guide provides a comprehensive overview of the synthetic methodologies for creating this compound and its diverse analogues, details key experimental protocols, summarizes quantitative biological data, and illustrates the critical signaling pathways involved in its mechanism of action.

Core Synthesis of the Acridine Scaffold

The tricyclic acridine framework is the foundational structure for this compound and its derivatives. Several classical methods are employed for its synthesis, with the Ullmann and Bernthsen syntheses being the most prominent.

-

Ullmann Synthesis: This prevalent method involves the condensation of a primary amine with an aromatic carboxylic or aldehyde in the presence of a strong acid, followed by a cyclization step to yield an acridone intermediate. Subsequent reduction and dehydrogenation produce the acridine core.[4][5]

-

Bernthsen Synthesis: This approach utilizes the reaction of a diphenylamine with a carboxylic acid, catalyzed by zinc chloride at high temperatures, to form a 9-substituted acridine.[4][6]

-

Friedländer Synthesis: This method can be adapted to produce specific substituted acridines. For instance, 9-methylacridine can be synthesized by treating a salt of anthranilic acid with 2-cyclohexenone.[4]

Caption: General workflow of the Ullmann synthesis for the acridine core.

Synthesis of this compound

This compound is produced through a two-stage process: first, the synthesis of proflavine (3,6-diaminoacridine), followed by a methylation step to produce trypaflavine (3,6-diamino-10-methylacridinium chloride).

The synthesis of proflavine typically involves the condensation of m-phenylenediamine (or its dihydrochloride salt) with glycerin, often in the presence of a dehydrating agent like zinc chloride or oxalic acid, at elevated temperatures.[7] The resulting proflavine base is then methylated. This is achieved by reacting the proflavine with a methylating agent, such as dimethyl sulfate, in a solvent like nitrobenzene.[7] The final product, this compound, is a mixture of the resulting methylated salt (trypaflavine) and any remaining unreacted proflavine.

Caption: Synthetic pathway from starting materials to the this compound mixture.

Synthesis of this compound Analogues

The development of this compound analogues aims to enhance therapeutic efficacy and reduce side effects. Modifications are typically made at the 9-position of the acridine ring or by functionalizing the 3,6-diamino groups of proflavine.

A common strategy involves the synthesis of 9-chloroacridine as a versatile intermediate. This is often prepared from N-phenylanthranilic acid and phosphorus oxychloride (POCl₃).[2] The highly reactive chlorine atom at the 9-position can then be displaced by various nucleophiles, such as amines or phenols, to generate a diverse library of 9-substituted acridine analogues.[2][5] Furthermore, the amino groups of proflavine can be derivatized to form conjugates with molecules like ureas, thioureas, or imidazolidinones, leading to compounds with novel biological activities.[3][8]

Caption: General experimental workflow for the synthesis and screening of acridine analogues.

Experimental Protocols

Protocol 1: Synthesis of Proflavine

This protocol is adapted from described methodologies.[7]

-

Preparation: Add 2.5 parts of glycerin to a reaction vessel equipped with a stirrer and heating mantle. Heat to 110-120°C and stir for 20 minutes to remove moisture.

-

Reaction Initiation: Add 1 part of m-phenylenediamine dihydrochloride to the hot glycerin and stir until dissolved.

-

Condensation: Add 0.22 parts of paraformaldehyde. Rapidly increase the temperature to 150-155°C and maintain with vigorous stirring for 40-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, stop stirring and cool the mixture to below 100°C.

-

Precipitation: Pour the reaction mixture into a dilute sodium hydroxide solution to precipitate the proflavine free base.

-

Purification: Filter the precipitate and wash with water until the filtrate is neutral. Dry the solid at 90-100°C. The crude product can be recrystallized from ethanol to yield bright yellow crystals.

Protocol 2: Synthesis of 9-Aminoacridine Analogue via 9-Chloroacridine

This protocol is based on the general method for producing 9-aminoacridines.[2]

-

Synthesis of N-phenylanthranilic Acid: Perform an Ullmann condensation between aniline and 2-chlorobenzoic acid using a copper catalyst to produce N-phenylanthranilic acid.

-

Synthesis of 9-Chloroacridine: Stir N-phenylanthranilic acid in excess phosphorus oxychloride (POCl₃) and heat at reflux until the reaction is complete (monitored by TLC). Carefully quench the excess POCl₃ with ice. The precipitated 9-chloroacridine is filtered, washed, and dried.

-

Synthesis of 9-Phenoxyacridine (Intermediate): React 9-chloroacridine with phenol in a suitable solvent to form the 9-phenoxyacridine intermediate. This step improves the reactivity for the subsequent amination.[2]

-

Amination: React the 9-phenoxyacridine with the desired primary or secondary amine in a suitable solvent (e.g., phenol or a high-boiling alcohol) at elevated temperatures to yield the final 9-aminoacridine analogue.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Quantitative Biological Data

The biological activity of this compound and its analogues has been extensively studied against various pathological models. The following tables summarize key quantitative data.

Table 1: Anticancer Activity of this compound and Analogues

| Compound/Analogue | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 9-[(3′-Trifluoromethyl)phenylamino]acridine | HeLa (Cervical Cancer) | CTC₅₀ | 31.25 µg/mL | [4] |

| 9-[(3′-Trifluoromethyl)phenylamino]acridine | A-549 (Lung Cancer) | CTC₅₀ | 36.25 µg/mL | [4] |

| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | K562 (Leukemia) | IC₅₀ | 0.65 µM | [4] |

| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | HepG-2 (Hepatoma) | IC₅₀ | 1.40 µM | [4] |

| Proflavine-dialkyldithioureas | HL-60 (Leukemia) | IC₅₀ | 7.2 - 34.0 µM | [3] |

| Palladium-Proflavine Complex | SK-BR-3 (Breast Cancer) | LC₅₀ | Lower than cisplatin | [3] |

| this compound | Colorectal & Ovarian Cancer Cells | - | More active than 5-FU, irinotecan |[9] |

Table 2: Antimalarial and Antiviral Activity

| Compound/Analogue | Target Organism/Virus | Strain/Target Protein | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Artemisinin-acridine hybrid (82a) | Plasmodium falciparum | NF54 (chloroquine-sensitive) | IC₅₀ | 2.6 nM | [2] |

| Artemisinin-acridine hybrid (82a) | Plasmodium falciparum | Dd2 (chloroquine-resistant) | IC₅₀ | 35.3 nM | [2] |

| This compound (ACF) | SARS-CoV-2 | Mpro | IC₅₀ | 5.60 µM | [10] |

| Proflavine Hemisulfate (PRF) | SARS-CoV-2 | Mpro | IC₅₀ | 2.07 µM | [10] |

| This compound (ACF) | SARS-CoV-2 | PLpro | IC₅₀ | 1.66 µM | [10] |

| This compound (ACF) | SARS-CoV-2 (in cell culture) | - | IC₅₀ | 0.15 µM | [10] |

| Proflavine Hemisulfate (PRF) | SARS-CoV-2 (in cell culture) | - | IC₅₀ | 0.13 µM |[10] |

Mechanism of Action and Signaling Pathways

This compound's diverse biological effects stem from its ability to interact with multiple cellular targets. Its primary mechanisms include DNA intercalation and the inhibition of key signaling pathways, most notably the Hypoxia-Inducible Factor-1 (HIF-1) pathway.

HIF-1 Pathway Inhibition

Under hypoxic conditions, common in solid tumors, the HIF-1α protein subunit is stabilized. It then translocates to the nucleus and dimerizes with the HIF-1β subunit, forming the active HIF-1 transcription factor. HIF-1 drives the expression of over 100 genes that promote tumor survival, angiogenesis (e.g., VEGF), and metabolic adaptation (e.g., GLUT-1).[1][11]

This compound has been identified as a potent inhibitor of this process.[1][12] It directly binds to the PAS-B domain of HIF-1α, physically blocking its heterodimerization with HIF-1β.[11] This prevents the formation of the functional HIF-1 complex, thereby inhibiting the transcription of its target genes and suppressing tumor growth and vascularization.[1][11]

Caption: Inhibition of the HIF-1 signaling pathway by this compound.

Other Mechanisms

-

DNA Intercalation: The planar, electron-deficient acridine ring structure allows this compound and its analogues to insert themselves between the base pairs of DNA.[2][13] This intercalation distorts the double helix, interfering with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: this compound is known to be an inhibitor of several key enzymes, including topoisomerases I and II, which are crucial for managing DNA topology during replication.[1]

-

Signaling Pathway Modulation: It can modulate other oncogenic pathways, including inhibiting STAT5 signaling and the phosphorylation of AKT and RSK2, further contributing to its anticancer effects.[1][14]

-

Antibacterial Action: In bacteria such as Staphylococcus aureus, this compound induces a significant thickening of the cell wall, which is believed to be a key part of its antimicrobial mechanism.[1][15]

References

- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 3. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. firsthope.co.in [firsthope.co.in]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 14. This compound, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of action of this compound: electron microscopic study of cell wall changes induced in Staphylococcus aureus by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acriflavine in Inhibiting Topoisomerases: A Technical Guide

Executive Summary: Acriflavine (ACF), a fluorescent dye and antiseptic, has garnered significant attention in biomedical research for its potent anticancer properties. While initially investigated for its ability to inhibit Hypoxia-Inducibile Factor 1 (HIF-1), compelling evidence now demonstrates that its primary mechanism of cytotoxic action involves the inhibition of DNA topoisomerases. This compound functions as a dual inhibitor, targeting both topoisomerase I (TopI) and topoisomerase II (TopII). It acts as a "topoisomerase poison" by intercalating into DNA and stabilizing the transient DNA-enzyme cleavage complex. This action prevents the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks, which subsequently trigger DNA damage responses, cell cycle arrest, and apoptosis. This guide provides an in-depth analysis of this compound's interaction with topoisomerases, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to Topoisomerases and this compound

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the genome arising during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1][2][3] They function by creating transient breaks in the DNA backbone, allowing strands to pass through one another before resealing the break.[4] Humans express two main types:

-

Topoisomerase I (TopI): Creates single-strand breaks to relax DNA supercoiling.[2][3]

-

Topoisomerase II (TopII): Creates double-strand breaks, requiring ATP to catalyze the passage of another DNA duplex through the break. This activity is vital for decatenating intertwined daughter chromosomes after replication.[2][3][4]

Due to their critical role in proliferating cells, topoisomerases are well-established targets for cancer chemotherapy.[5][6] Inhibitors are broadly classified as "poisons," which trap the enzyme-DNA cleavage complex, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle, such as ATP binding or DNA binding.[5][7][8]

This compound is an acridine dye, a class of compounds known for their ability to intercalate into DNA.[1][9][10] This planar molecule inserts itself between DNA base pairs, distorting the helical structure.[10][11] While also known as a potent HIF-1 inhibitor, recent studies suggest its primary anticancer effects stem from its potent inhibition of both TopI and TopII.[9][10][12]

Mechanism of Action: this compound as a Topoisomerase Poison

This compound exerts its inhibitory effect not by preventing the topoisomerase from binding to or cleaving DNA, but by preventing the final, crucial step of the reaction: the re-ligation of the DNA break.[5][9] This transforms the essential topoisomerase enzyme into a potent cellular toxin that generates permanent DNA lesions.[1][5]

The proposed mechanism proceeds as follows:

-

DNA Intercalation: this compound, due to its planar aromatic structure, intercalates into the DNA double helix, likely near the topoisomerase binding site.[1][9][10]

-

Formation of the Cleavage Complex: Topoisomerase (I or II) proceeds with its normal function, binding to the DNA and cleaving one or both strands, forming a covalent intermediate known as the cleavage complex.[5][6]

-

Stabilization of the Complex: The presence of intercalated this compound stabilizes this cleavage complex.[1][9] This hinders the conformational changes required for the enzyme to re-ligate the broken DNA strands.

-

Generation of DNA Strand Breaks: The stalled, covalently-bound topoisomerase on the DNA results in a persistent single-strand break (from TopI) or double-strand break (from TopII).[9] When a replication fork collides with this complex, the transient break is converted into a permanent and highly cytotoxic double-strand break.[6][13]

-

Induction of Apoptosis: The accumulation of these DNA double-strand breaks activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[6][9][14]

Figure 1: this compound interrupts the topoisomerase catalytic cycle by stabilizing the cleavage complex.

Quantitative Inhibitory Data

This compound demonstrates a dose-dependent inhibitory effect on cell survival and topoisomerase activity. While specific IC50 values against purified enzymes are subjects of ongoing research, cell-based assays provide clear evidence of its potent cytotoxic and function-inhibiting effects at micromolar concentrations.

| Parameter | Cell Line / System | Value | Reference |

| Cell Survival (IC50) | Human Umbilical Vein Endothelial Cells (HUVECs) | ~16 µM (16h treatment) | [9] |

| Cell Viability (IC50) | 9L, GL261, U87 Glioma Cells | 2 - 3.5 µM (24h treatment) | [15] |

| Cell Viability (IC50) | F98 Glioma, Brain Tumor Stem Cells (BTSCs) | 5.37 - 7.02 µM (24h treatment) | [15] |

| Effective Inhibitory Concentration | Recombinant Human TopI & TopIIA | 10 µM (in DNA unwinding assay) | [9] |

Cellular Consequences and Downstream Signaling

The generation of persistent DNA double-strand breaks by this compound-trapped topoisomerase II is a critical event that triggers a cascade of cellular responses, culminating in apoptosis.

-

DNA Damage Sensing: The exposed double-strand breaks are recognized by sensor proteins of the DNA Damage Response (DDR) pathway, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase.

-

Signal Transduction: Activated ATM phosphorylates a host of downstream targets, including the histone variant H2AX (creating γH2AX, a key marker of DNA damage) and checkpoint kinases like Chk1/2.[14]

-

Cell Cycle Arrest: The activated DDR pathway enforces cell cycle checkpoints, typically at the G2/M phase, to prevent cells with damaged DNA from entering mitosis.[14]

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR signaling will activate pro-apoptotic pathways, often involving the p53 tumor suppressor, leading to the activation of caspases and the execution of programmed cell death.[6][9]

Figure 2: Pathway from TopoII inhibition by this compound to apoptosis.

Experimental Protocols

The inhibitory activity of this compound on topoisomerases can be reliably assessed using in vitro DNA relaxation or decatenation assays.

Topoisomerase I DNA Relaxation Assay

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, and the DNA remains supercoiled. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[2][16]

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19), 200 ng/µL stock.

-

Recombinant Human Topoisomerase I (e.g., 1-5 units/µL).

-

10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol).

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol).

-

Nuclease-free water.

-

1% Agarose gel with Ethidium Bromide or SYBR Safe.

Protocol:

-

On ice, prepare a 20 µL reaction mix for each sample in a microcentrifuge tube. Add components in the following order:

-

Nuclease-free water (to final volume of 20 µL).

-

2 µL of 10x Topo I Reaction Buffer.

-

1 µL of supercoiled pUC19 DNA (final amount 200 ng).

-

Test compound: Add this compound to the desired final concentration (e.g., 10 µM). For a negative control, add an equivalent volume of DMSO.

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 1 µL of Topoisomerase I enzyme (1-5 units). For a "no enzyme" control, add 1 µL of nuclease-free water.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye and vortexing briefly.

-

Load the entire sample into a well of a 1% agarose gel.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Visualize the DNA bands under UV light.

Expected Results:

-

No Enzyme Control: A single fast-migrating band (supercoiled DNA).

-

Enzyme (DMSO) Control: A slower-migrating band or ladder of bands (relaxed DNA).

-

This compound Treated: A band pattern closer to the "No Enzyme" control, indicating inhibition of relaxation (persistence of supercoiled DNA).

Experimental Workflow Diagram

Figure 3: General experimental workflow for assessing topoisomerase inhibition via DNA relaxation.

Conclusion

This compound is a multifaceted compound with significant potential in oncology. While its activity as a HIF-1 inhibitor is established, a substantial body of evidence highlights its role as a potent dual inhibitor of topoisomerase I and II. By intercalating into DNA and acting as a topoisomerase poison, this compound generates cytotoxic DNA double-strand breaks, effectively triggering apoptotic pathways in cancer cells. This dual-targeting mechanism makes it an attractive candidate for further drug development and for sensitizing tumors to other chemotherapeutic agents. Understanding its precise interactions with the topoisomerase-DNA complex and the resulting cellular responses is crucial for optimizing its therapeutic application.

References

- 1. Targeting DNA Topoisomerase II in Antifungal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review and Current Perspectives on DNA Topoisomerase I and II Enzymes of Fungi as Study Models for the Development of New Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 8. Catalytic inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topoisomerase IIα‐dependent induction of a persistent DNA damage response in response to transient etoposide exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Acriflavine's Effect on Viral and Bacterial Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acriflavine (ACF), a synthetic acridine dye derivative developed in 1912, has a long history as a topical antiseptic.[1] Initially used during World War I to treat sleeping sickness, its application has been varied, from a topical antiseptic to a fluorescent label for high molecular weight RNA.[1] Recent research has reignited interest in this compound, revealing its potent antiviral and antibacterial properties. This document provides a comprehensive technical overview of this compound's mechanisms of action, summarizes its efficacy through quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and workflows. Its multifaceted activity, targeting both viral and host-cell machinery as well as fundamental bacterial processes, positions this compound as a compelling candidate for drug repurposing and development in an era of growing antimicrobial resistance.

Antiviral Effects of this compound

This compound demonstrates broad-spectrum antiviral activity, particularly against betacoronaviruses, by engaging in a multi-pronged attack on the viral lifecycle.

Mechanism of Action

This compound's primary antiviral mechanisms involve the direct inhibition of essential viral enzymes and the modulation of host cellular pathways that viruses exploit for replication.

-

Inhibition of Viral Proteases: A key target of this compound is the Papain-like protease (PLpro), an essential enzyme for coronaviruses like SARS-CoV-2.[2][3][4][5] PLpro is crucial for processing the viral polyprotein into functional units and plays a role in attenuating the host's innate immune response.[3][5] this compound binds directly to the PLpro catalytic pocket, blocking its enzymatic activity.[2][3] This not only disrupts viral protein maturation but also helps restore the host's cellular defense mechanisms.[6] While it is a potent PLpro inhibitor, this compound is a very weak inhibitor of the main protease (Mpro).[3] However, some studies suggest it may also inhibit Mpro to a lesser extent, potentially acting as a dual-target inhibitor.[7]

-

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): this compound is a potent inhibitor of HIF-1, a critical transcription factor in cellular adaptation to hypoxia.[8][9][10][11][12] It functions by binding directly to the HIF-1α and HIF-2α subunits, which prevents their dimerization with the HIF-1β subunit.[8][9][13][14] This inhibition of HIF-1 dimerization blocks its transcriptional activity.[8][9][10][11] Many viruses exploit the HIF-1 pathway to enhance their replication and promote a favorable cellular environment. By disrupting this pathway, this compound can indirectly suppress viral propagation.

Quantitative Data: Antiviral Efficacy

The antiviral activity of this compound has been quantified against several viruses, primarily betacoronaviruses. The data below is summarized from in vitro and ex vivo studies.

| Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero | 64 nM | 3.4 µM | 53 | [2][3] |

| SARS-CoV-2 | A549-ACE2+ | 86 nM | 3.1 µM | 36 | [2][3] |

| SARS-CoV-2 | HAE (ex vivo) | 500 nM (Effective Conc.) | N/A | N/A | [2][5] |

| MERS-CoV | Vero | 21 nM | 3.4 µM | 162 | [3] |

| HCoV-OC43 | HCT-8 | 105 nM | 2.1 µM (approx.) | 27 | [3] |

| HCoV-OC43 | BHK-21 | 28.62 nM | N/A | N/A | [7] |

| SARS-CoV-2 PLpro (Enzymatic) | N/A | 1.66 µM | N/A | N/A | [2][3] |

| SARS-CoV-2 Mpro (Enzymatic) | N/A | 5.60 µM | N/A | N/A | [7] |

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit viral replication by 50%.

-

CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that results in 50% death of the host cells.

-

Selectivity Index (SI = CC50/IC50): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the virus over the host cell.

Experimental Protocols

1.3.1. SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-based)

This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 PLpro.

-

Reagents & Materials: Recombinant SARS-CoV-2 PLpro, fluorogenic substrate (e.g., RLRGG-AMC or ISG15-AMC), this compound, DMSO, assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5), 96-well black plates, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

Add a fixed concentration of recombinant PLpro to the wells of a 96-well plate.

-

Add the this compound dilutions to the wells containing PLpro and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][3]

-

1.3.2. Antiviral Replication Assay (Cell-based)

This protocol measures the ability of this compound to inhibit viral replication in a host cell culture model.

-

Reagents & Materials: Susceptible host cells (e.g., Vero E6 or A549-ACE2+), SARS-CoV-2 viral stock of known titer, cell culture medium (e.g., DMEM with 10% FBS), this compound, 96-well cell culture plates, equipment for RT-qPCR or plaque assay.

-

Procedure:

-

Seed host cells into 96-well plates and incubate until they form a subconfluent monolayer.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of the different this compound concentrations. Include a "no drug" (vehicle control) and "no virus" (mock) control.

-

Incubate the infected plates for a specified duration (e.g., 24-48 hours) at 37°C.[5]

-

After incubation, quantify the viral yield. This can be done by:

-

RT-qPCR: Harvest the cell culture supernatant, extract viral RNA, and perform quantitative reverse transcription PCR to measure the number of viral RNA copies.

-

Plaque Assay: Collect the supernatant, perform serial dilutions, and use these to infect a fresh monolayer of cells under an agarose overlay to count plaque-forming units (PFU).[7]

-

-

Determine the IC50 value by plotting the percentage of viral inhibition against the log of this compound concentration.[3]

-

Visualizations: Signaling Pathways and Workflows

Caption: this compound inhibits SARS-CoV-2 replication by blocking the PLpro enzyme.

Caption: this compound blocks HIF-1 signaling by preventing HIF-1α/HIF-1β dimerization.

Antibacterial Effects of this compound

This compound is a bacteriostatic agent effective against many gram-positive bacteria and has shown efficacy against clinically relevant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[15][16]

Mechanism of Action

The primary antibacterial mechanism of this compound is its interaction with bacterial DNA.

-

DNA Intercalation: this compound acts by intercalating into bacterial DNA.[15][17] This non-covalent insertion between adjacent base pairs distorts the DNA double helix, thereby disrupting critical cellular processes like DNA replication and transcription. This interference with genetic processes ultimately inhibits bacterial cell division and growth.[15][16]

-

Plasmid Curing: this compound has been shown to "cure" or eliminate plasmids from bacteria.[1] Since many antibiotic resistance genes are carried on plasmids, this activity suggests a potential role for this compound in combating antibiotic resistance.

Quantitative Data: Antibacterial Efficacy

| Bacterium | Test | Concentration (µg/mL) | Reference |

| MRSA (clinical isolate) | MIC | 32 | [15] |

| P. aeruginosa (clinical isolate) | MIC | 32 | [15] |

| MRSA (clinical isolate) | MBEC | 320 | [15] |

| P. aeruginosa (clinical isolate) | MBEC | 320 | [15] |

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

MBEC (Minimum Biofilm Eradication Concentration): The minimum concentration of an antimicrobial agent required to eradicate a mature biofilm.

Experimental Protocols

2.3.1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits bacterial growth.

-

Reagents & Materials: Bacterial strain (e.g., MRSA), appropriate broth medium (e.g., Mueller-Hinton Broth), this compound, 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a twofold serial dilution of this compound in the broth medium across the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity (growth). The result can be confirmed by reading the optical density at 600 nm.[18]

-

2.3.2. Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol assesses the concentration of this compound needed to kill bacteria within a pre-formed biofilm.

-

Reagents & Materials: Bacterial strain, broth medium, this compound, 96-well plate, crystal violet stain, AlamarBlue reagent, plate reader.

-

Procedure:

-

Grow a mature bacterial biofilm in the wells of a 96-well plate by inoculating with a standardized bacterial culture and incubating for 24-48 hours.

-

After incubation, gently wash the wells with a sterile saline solution to remove planktonic (free-floating) bacteria.

-

Add fresh broth containing serial dilutions of this compound to the wells with the established biofilms.

-